

Structure-Activity Relationship of 2-Aminothiazole Analogs as Potent Tubulin Polymerization Inhibitors

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Compound of Interest

Compound Name: *N*,4-dimethyl-1,3-thiazol-2-amine

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A Comparative Guide to the Anticancer Activity of N,4-Diaryl-1,3-Thiazol-2-Amine Derivatives

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to various biological targets and serve as a template for drug development.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N,4-diaryl-1,3-thiazol-2-amine derivatives, which have been investigated for their potent antiproliferative activity as tubulin polymerization inhibitors.[2] These compounds represent a promising class of anticancer agents that disrupt microtubule dynamics, a clinically validated strategy in cancer therapy.[2]

Comparative Analysis of Antiproliferative Activity

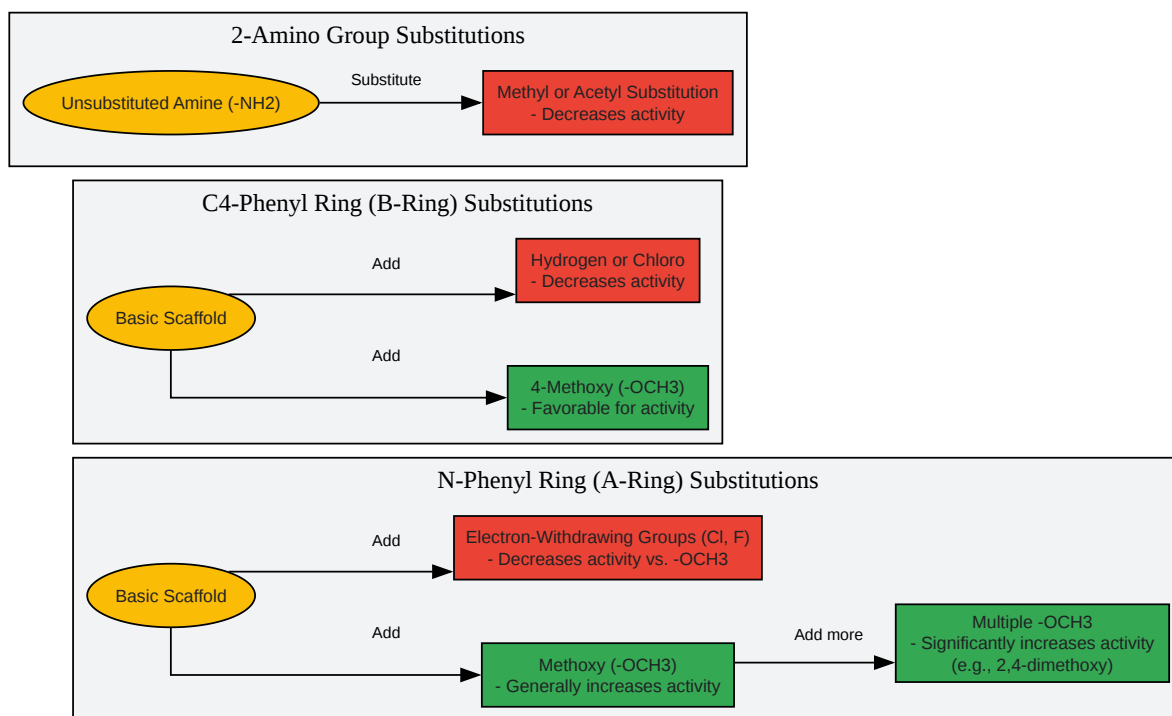
The antiproliferative activity of a series of N,4-diaryl-1,3-thiazol-2-amine derivatives was evaluated against three human cancer cell lines: SGC-7901 (gastric carcinoma), A549 (non-small cell lung cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentrations (IC₅₀) were determined using a standard MTT assay.[3] The results are summarized in the table below, alongside the reference compounds Combretastatin A-4 (CA-4), Nocodazole, and another 2-aminothiazole derivative, SMART.[3]

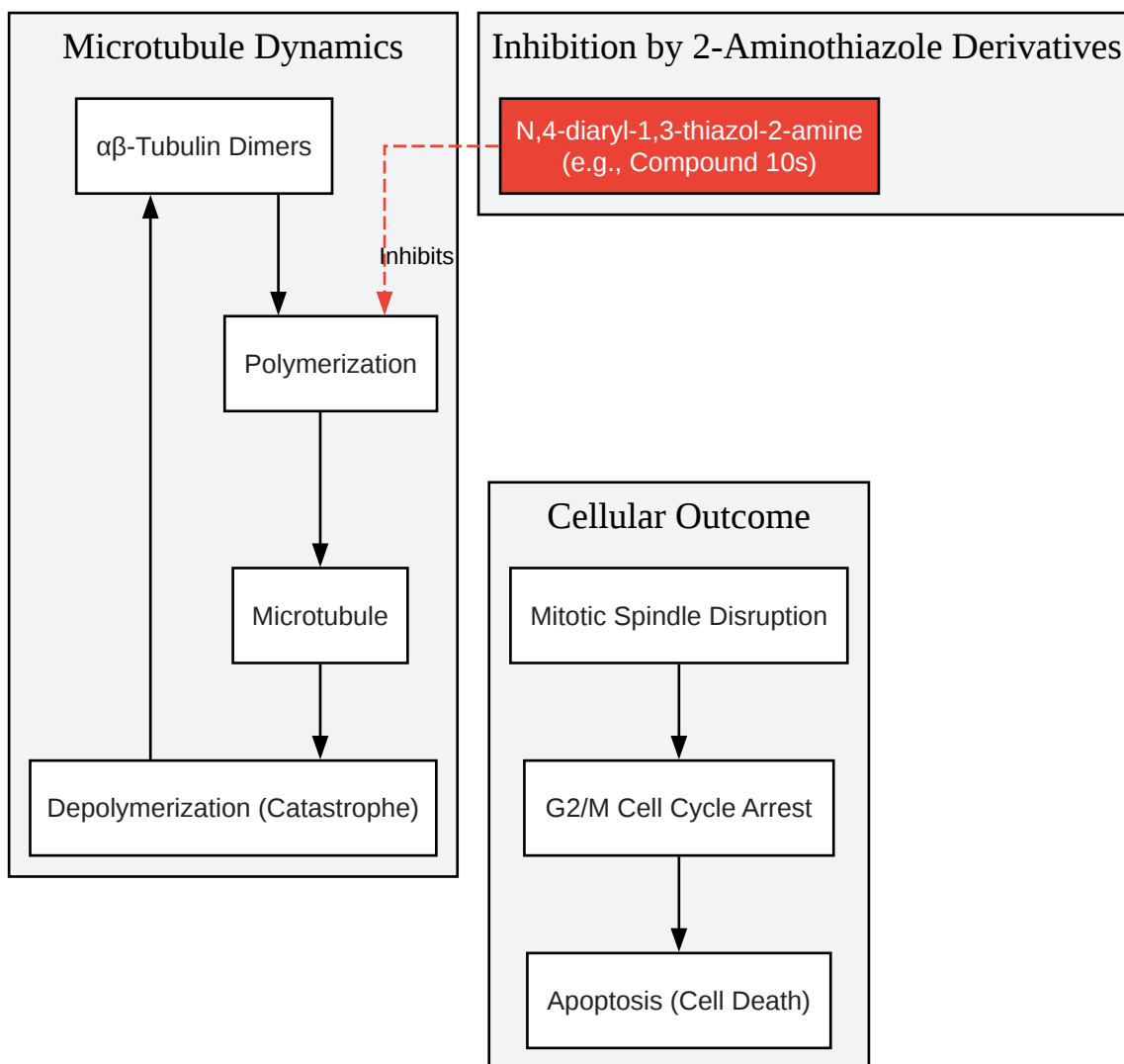
Compound	R	R'	SGC-7901 IC ₅₀ (μM)	A549 IC ₅₀ (μM)	HeLa IC ₅₀ (μM)
10a	2-OCH ₃	4-OCH ₃	1.83	2.51	3.26
10b	3-OCH ₃	4-OCH ₃	2.56	3.12	4.58
10c	4-OCH ₃	4-OCH ₃	1.25	1.98	2.84
10d	2-Cl	4-OCH ₃	3.84	5.21	6.87
10e	3-Cl	4-OCH ₃	4.12	6.33	7.15
10f	4-Cl	4-OCH ₃	2.97	4.08	5.43
10g	2-F	4-OCH ₃	4.56	5.89	7.02
10h	3-F	4-OCH ₃	5.01	6.74	8.13
10i	4-F	4-OCH ₃	3.11	4.29	5.88
10j	2,4-di-OCH ₃	4-OCH ₃	0.36	0.58	0.86
10k	3,4-di-OCH ₃	4-OCH ₃	0.98	1.54	2.13
10l	3,4,5-tri-OCH ₃	4-OCH ₃	0.75	1.12	1.69
10m	2-OCH ₃	H	6.21	8.03	9.54
10n	3-OCH ₃	H	7.85	9.12	10.3
10o	4-OCH ₃	H	5.43	7.28	8.91
10p	2-OCH ₃	4-Cl	4.87	6.19	7.55
10q	3-OCH ₃	4-Cl	5.92	7.84	8.67
10r	4-OCH ₃	4-Cl	3.76	5.01	6.23
10s	2,4-di-OCH ₃	4-OCH ₃	0.36	0.58	0.86
10t	2,4-di-OCH ₃	H	4.15	5.88	6.93
10u	2,4-di-OCH ₃ (N-CH ₃)	4-OCH ₃	1.23	1.87	2.54

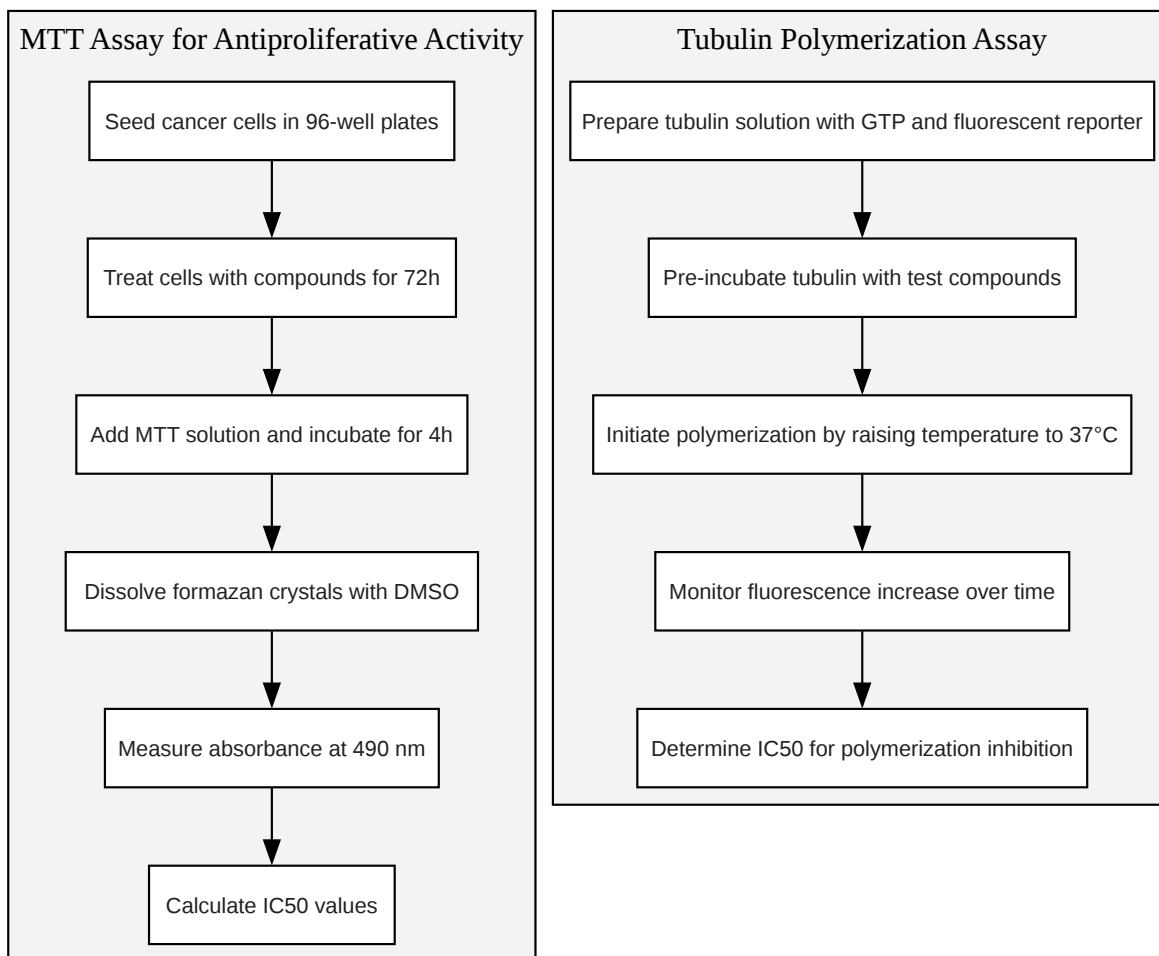
10v	2,4-di-OCH ₃ (N-acetyl)	4-OCH ₃	2.58	3.91	4.76
CA-4 (2)	-	-	0.02	0.03	0.04
Nocodazole (3)	-	-	0.15	0.21	0.28
SMART (5)	-	-	0.89	1.24	1.76

Key Structure-Activity Relationship Observations:

- Substitution on the N-phenyl ring (A ring):
 - Methoxy (-OCH₃) groups generally enhance activity. The position of the methoxy group is crucial, with the order of potency being 4-OCH₃ > 2-OCH₃ > 3-OCH₃.
 - Electron-withdrawing groups like chloro (-Cl) and fluoro (-F) generally decrease activity compared to methoxy groups.
 - Multiple methoxy substitutions significantly increase potency. The compound with 2,4-dimethoxy substitution (10s) was the most potent, with submicromolar IC₅₀ values.[\[2\]](#)
- Substitution on the C4-phenyl ring (B ring):
 - A 4-methoxy group on the B ring is favorable for activity. Replacement with hydrogen or a chloro group leads to a decrease in potency.
- Substitution on the 2-amino group:
 - Introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole skeleton resulted in reduced activity compared to the unsubstituted analog (10s vs. 10u and 10v).[\[2\]](#)







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References

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